1,4-Benzodioxane-6-boronic acid
Overview
Description
1,4-Benzodioxane-6-boronic acid is an organic compound with the molecular formula C8H9BO4. It is a boronic acid derivative that features a benzodioxane ring structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .
Mode of Action
Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .
Biochemical Pathways
This compound has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .
Result of Action
Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .
Biochemical Analysis
Biochemical Properties
1,4-Benzodioxane-6-boronic acid is involved in various biochemical reactions. It is a reactant involved in addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines . It also participates in Suzuki coupling reactions for the synthesis of combretastatin analogs . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reactant in various chemical reactions. It participates in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxane-6-boronic acid can be synthesized through various methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is widely used due to its efficiency and the relatively mild reaction conditions required .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are facilitated by palladium catalysts and typically occur under mild conditions, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxane-6-boronic acid undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with 1,8-naphthyridine N-oxides.
Iodocyclization: This reaction is catalyzed by palladium and is used to synthesize pyranoquinolines.
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, used to synthesize aryl-substituted oxabenzindoles and methanobenzindoles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling and iodocyclization reactions.
Boric Esters: Utilized in the synthesis of boronic acids.
Mild Reaction Conditions: Most reactions involving this compound occur under mild conditions, making them suitable for various applications.
Major Products
Pyranoquinolines: Formed through iodocyclization.
Aryl-Substituted Oxabenzindoles: Synthesized via Suzuki-Miyaura coupling.
Scientific Research Applications
1,4-Benzodioxane-6-boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar in structure and used in similar reactions.
2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds.
Uniqueness
1,4-Benzodioxane-6-boronic acid is unique due to its benzodioxane ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUGGGBJXULJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379869 | |
Record name | 1,4-Benzodioxane-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164014-95-3 | |
Record name | 1,4-Benzodioxane-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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